Lactonic Sophorolipid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

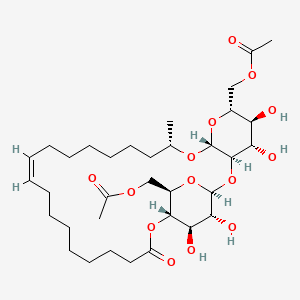

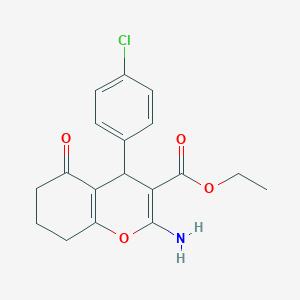

1’,4"-Sophorolactone 6’,6"-diacetate is a chemical compound with the following structural formula:

1’,4"-Sophorolactone 6’,6"-diacetate

It belongs to the class of sophorolipids (SLs), which are glycolipids produced by yeast species such as Candida bombicola. These compounds exhibit surfactant properties and have gained attention due to their biodegradability and low toxicity .

Aplicaciones Científicas De Investigación

1’,4"-Sophorolactone 6’,6"-diacetate finds applications in various fields:

Bioremediation: SLs, including this compound, have been explored for their ability to enhance oil spill cleanup and soil remediation.

Cosmetics and Personal Care: Due to their surfactant properties, SLs are used in shampoos, soaps, and skin creams.

Antimicrobial Activity: Some SLs exhibit antimicrobial effects, making them relevant for medical and agricultural applications.

Mecanismo De Acción

The exact mechanism of action for 1’,4"-Sophorolactone 6’,6"-diacetate remains an area of ongoing research. its surfactant properties likely contribute to its biological effects.

Direcciones Futuras

There is an ever-increasing demand to develop surfactants based on sophorolipids because they are produced by non-pathogenic organisms, biodegradable, and less toxic to humans and the environment . This new family of bio-derivable non-ionic surfactants will be useful as wetting and solubilising agents, oil-in-water emulsifiers, and detergents .

Métodos De Preparación

The synthetic routes for 1’,4"-Sophorolactone 6’,6"-diacetate involve acetylation of sophorolactone. Here are the steps:

Isolation of Sophorolactone: Sophorolactone is obtained from fermentation broth or other natural sources.

Acetylation: Sophorolactone is acetylated at the 6’ and 6" positions using acetic anhydride or acetyl chloride. The reaction conditions typically involve refluxing the reactants in a suitable solvent (e.g., chloroform or dichloromethane) with a base (such as pyridine) to facilitate the acetylation process.

Análisis De Reacciones Químicas

1’,4"-Sophorolactone 6’,6"-diacetate can undergo various reactions:

Hydrolysis: The compound can be hydrolyzed back to sophorolactone under acidic or basic conditions.

Oxidation: Oxidative reactions may occur, leading to the formation of different oxidation products.

Substitution: The acetyl groups at the 6’ and 6" positions can be substituted with other functional groups.

Common reagents include acids (for hydrolysis), oxidizing agents (such as potassium permanganate), and nucleophiles (for substitution reactions).

Comparación Con Compuestos Similares

While there are other sophorolipids, this specific diacetate derivative stands out due to its acetylation pattern. Similar compounds include sophorolactone itself and other SLs with varying acyl groups.

Propiedades

IUPAC Name |

[(1S,3R,4S,5S,6R,8R,10S,17Z,28S,29R,31R,32R)-29-(acetyloxymethyl)-4,5,31,32-tetrahydroxy-10-methyl-26-oxo-2,7,9,27,30-pentaoxatricyclo[26.2.2.03,8]dotriacont-17-en-6-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H56O14/c1-21-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-26(37)47-31-25(20-43-23(3)36)46-33(30(41)29(31)40)48-32-28(39)27(38)24(19-42-22(2)35)45-34(32)44-21/h4-5,21,24-25,27-34,38-41H,6-20H2,1-3H3/b5-4-/t21-,24+,25+,27+,28-,29+,30+,31+,32+,33-,34+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTXYHUVJIPSDT-GNUCGHNBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCCC=CCCCCCCCC(=O)OC2C(OC(C(C2O)O)OC3C(C(C(OC3O1)COC(=O)C)O)O)COC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCCCC/C=C\CCCCCCCC(=O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O1)COC(=O)C)O)O)COC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H56O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

688.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Cyclohexyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2677595.png)

![6-Methoxy-2-methyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide](/img/structure/B2677597.png)

![[2-(3-Chloroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2677599.png)

![1,3,6,7-tetramethyl-8-(3-(2-(piperidin-1-yl)ethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2677602.png)

![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2677607.png)

![7-(2-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2677613.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(furan-2-ylmethyl)acetamide](/img/structure/B2677614.png)

![7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2677615.png)

![2-[(1-Ethylbenzimidazol-2-yl)methyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B2677616.png)